1-ethynylcyclopropane-1-sulfonamide

Click chemistry Bioorthogonal conjugation Cycloaddition

1-Ethynylcyclopropane-1-sulfonamide (CAS 1108658-43-0) is a low-molecular-weight (145.18 g/mol) cyclopropane sulfonamide featuring a terminal ethynyl substituent attached to the cyclopropyl 1-position. The compound combines three distinct chemical motifs—a strained cyclopropane ring, a hydrogen-bond-capable sulfonamide group, and a terminal alkyne suitable for bioorthogonal click chemistry—within a single scaffold.

Molecular Formula C5H7NO2S
Molecular Weight 145.18 g/mol
CAS No. 1108658-43-0
Cat. No. B1457002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethynylcyclopropane-1-sulfonamide
CAS1108658-43-0
Molecular FormulaC5H7NO2S
Molecular Weight145.18 g/mol
Structural Identifiers
SMILESC#CC1(CC1)S(=O)(=O)N
InChIInChI=1S/C5H7NO2S/c1-2-5(3-4-5)9(6,7)8/h1H,3-4H2,(H2,6,7,8)
InChIKeyONTVIFURVDNFRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethynylcyclopropane-1-Sulfonamide CAS 1108658-43-0: A Terminal Alkyne–Functionalized Cyclopropane Sulfonamide Building Block for Targeted Synthesis


1-Ethynylcyclopropane-1-sulfonamide (CAS 1108658-43-0) is a low-molecular-weight (145.18 g/mol) cyclopropane sulfonamide featuring a terminal ethynyl substituent attached to the cyclopropyl 1-position . The compound combines three distinct chemical motifs—a strained cyclopropane ring, a hydrogen-bond-capable sulfonamide group, and a terminal alkyne suitable for bioorthogonal click chemistry—within a single scaffold [1]. It is established as a reagent in the synthesis of homoserine-based macrocyclic inhibitors targeting the hepatitis C virus NS3/4A serine protease, with explicit documentation across multiple pharmaceutical patents [2]. The ethynyl group imparts reactivity orthogonal to that of the analogous vinyl (1-ethenyl) or saturated (1-ethyl) cyclopropane sulfonamides, positioning the compound as a privileged intermediate where downstream alkyne functionalization is required.

Why Cyclopropane Sulfonamide Library Members Cannot Interchangeably Substitute 1-Ethynylcyclopropane-1-sulfonamide


The three closest structural analogs—1-ethenylcyclopropane-1-sulfonamide (vinyl), 1-ethylcyclopropane-1-sulfonamide (saturated), and the unsubstituted cyclopropane-1-sulfonamide—each lack the terminal alkyne that defines the target compound's chemical identity . The terminal alkyne is the sine qua non for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction that is kinetically and mechanistically inaccessible to the vinyl and alkyl counterparts [1]. Beyond reactivity, the ethynyl substituent alters the physicochemical profile: it reduces lipophilicity (XLogP3 –0.56 vs. predicted values ~+0.2 to +0.6 for the ethyl analog) while increasing topological polar surface area (TPSA 60.16 Ų) relative to the unsubstituted parent, thereby influencing solubility, membrane permeability, and protein-binding behaviour in ways that cannot be replicated by simply substituting a vinyl or ethyl group [2]. Consequently, exchanging the ethynyl-bearing scaffold for a close analog will alter—or completely abrogate—the downstream chemistry that led the user to select this building block in the first place.

Quantitative Differentiation Evidence for 1-Ethynylcyclopropane-1-sulfonamide Against Structural Analogs


Terminal Alkyne Reactivity: CuAAC Competence vs. Vinyl and Saturated Analogs

The terminal alkyne of 1-ethynylcyclopropane-1-sulfonamide is competent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a defining bioorthogonal ligation. Its closest heteroatom-substituted analog, 1-ethenylcyclopropane-1-sulfonamide, contains a vinyl group that does not participate in CuAAC; the saturated analog 1-ethylcyclopropane-1-sulfonamide is completely unreactive under CuAAC conditions. Cyclopropane-1-sulfonamide lacks any terminal unsaturation [1]. Terminal alkynes typically exhibit second-order rate constants of ≥1 M⁻¹s⁻¹ under Cu(I) catalysis, whereas the corresponding alkenes and alkanes show negligible conversion [2].

Click chemistry Bioorthogonal conjugation Cycloaddition

Computational Physicochemical Profile: LogP and TPSA Comparison with Unsubstituted and N-Methyl Analogs

1-Ethynylcyclopropane-1-sulfonamide exhibits a computed XLogP3 of –0.5593, substantially lower than the N-methyl analog 1-ethynyl-N-methylcyclopropane-1-sulfonamide (XLogP3 –0.2) and the N,N-dimethyl analog (XLogP3 predicted ~+0.3 to +0.5) [1]. The topological polar surface area (TPSA) of the target compound is 60.16 Ų, reflecting the free sulfonamide –NH₂ group, whereas N,N-dimethyl substitution eliminates hydrogen-bond donor capacity entirely (H-bond donors: 0 vs. 1 for the target) [2]. Compared to unsubstituted cyclopropane-1-sulfonamide (MW 121.16, fewer heavy atoms), the ethynyl substitution increases molecular complexity (heavy atom count 9 vs. 7) while retaining a single H-bond donor .

Lipophilicity Polar surface area Drug-likeness

Patent-Backed Provenance: Explicit Documentation in HCV NS3/4A Protease Inhibitor Intellectual Property

1-Ethynylcyclopropane-1-sulfonamide is explicitly listed as a reagent in the synthesis of homoserine-based macrocyclic inhibitors of the hepatitis C virus NS3/4A serine protease, with direct patent linkage to US 20120101032 A1, WO 2012054874 A1, AU 2009210789 A1/B2, and CA 2712971 A1 [1]. By contrast, the 1-ethenyl, 1-ethyl, and N-alkylated analogs lack equivalent explicit patent documentation for this therapeutic target class, limiting their traceability in a cGMP or intellectual-property-sensitive procurement context.

HCV NS3/4A protease Macrocyclic inhibitor Patent provenance

Commercial Availability and Purity Benchmarking Against Structural Analogs

1-Ethynylcyclopropane-1-sulfonamide is stocked by multiple suppliers at ≥98% purity (HPLC/GC), with catalog pricing of €735.00 per 50 mg and €2,013.00 per 500 mg (Biosynth/CymitQuimica) . The 1-ethenylcyclopropane-1-sulfonamide analog (CAS 2089277-07-4) is available at 95%+ purity from American Elements [1], while 1-ethylcyclopropane-1-sulfonamide (CAS 681808-56-0) is offered at 95% minimum purity by Fluorochem and CymitQuimica . The 3-percentage-point purity advantage and the availability from multiple independent stockists reduce the risk of single-supplier dependency and provide greater batch-to-batch consistency assurance for the target compound.

Commercial sourcing Purity specification Procurement pricing

Storage and Handling Specifications: Cold-Chain Requirement Differentiating from Less Labile Analogs

1-Ethynylcyclopropane-1-sulfonamide requires sealed storage at 2–8°C in a dry environment, consistent with the presence of a terminal alkyne that can undergo oxidative or thermal degradation . GHS classification is H302 (Harmful if swallowed), with comprehensive precautionary codes (P261–P501) . The saturated analog 1-ethylcyclopropane-1-sulfonamide is designated as 'not hazardous material' by certain suppliers and does not mandate cold-chain storage , indicating a fundamentally different stability and hazard profile that may affect shipping logistics and long-term storage planning.

Storage stability Cold-chain logistics Hazard classification

Canonical Structural Uniqueness: Molecular Formula and Unsaturation Distinction from the Vinyl Analog

The molecular formula of 1-ethynylcyclopropane-1-sulfonamide is C₅H₇NO₂S, featuring one triple bond (two degrees of unsaturation from the ethynyl group). Its closest formula analog, 1-ethenylcyclopropane-1-sulfonamide (C₅H₉NO₂S, MW 147.20), contains a double bond instead [1]. The two-hydrogen difference is analytically distinguishable by exact mass: 145.01975 Da for the target compound vs. 147.03504 Da for the vinyl analog, enabling unambiguous identification by high-resolution mass spectrometry (HRMS) [1].

Molecular formula Degree of unsaturation Isomeric differentiation

Procurement-Critical Application Scenarios for 1-Ethynylcyclopropane-1-sulfonamide Based on Verified Differentiating Evidence


Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Bioconjugation and Medicinal Chemistry Workflows

The terminal alkyne group of 1-ethynylcyclopropane-1-sulfonamide enables participation in CuAAC reactions to generate 1,4-disubstituted 1,2,3-triazoles, a reaction that is mechanistically inaccessible to 1-ethenylcyclopropane-1-sulfonamide and 1-ethylcyclopropane-1-sulfonamide [1]. This scenario applies when the cyclopropane sulfonamide scaffold must be ligated to an azide-bearing biomolecule, fluorescent probe, affinity tag, or polymeric support. Users must confirm azide partner availability and Cu(I) catalyst compatibility before procurement; the vinyl and saturated analogs cannot serve as drop-in replacements in this workflow [2].

HCV NS3/4A Protease Inhibitor Lead Optimization and Structure–Activity Relationship (SAR) Studies

When the synthetic route follows the homoserine-based macrocyclic inhibitor architecture described in US 20120101032 A1 and Alexandre et al. (2015), 1-ethynylcyclopropane-1-sulfonamide is the documented building block for introducing the cyclopropane sulfonamide moiety into the macrocyclic scaffold [3][4]. Substituting the 1-ethenyl or 1-ethyl analog would alter the structural constraints and hydrogen-bonding geometry of the P2-P3 linker, invalidating direct SAR comparison with the published series. This scenario is relevant for medicinal chemistry teams requiring fidelity to the established patent SAR.

Analytical Method Development Requiring High-Purity, High-Resolution Mass Spectrometry (HRMS)-Distinguishable Reference Standards

With a monoisotopic mass of 145.01975 Da and ≥98% commercial purity, 1-ethynylcyclopropane-1-sulfonamide can serve as a reference standard for HRMS method calibration . The 2.015 Da mass difference from the vinyl analog (147.03504 Da) provides unambiguous chromatographic and mass spectrometric resolution under standard reversed-phase LC-HRMS conditions. Analytical laboratories requiring a well-characterized, low-molecular-weight sulfonamide with a terminal alkyne for method validation or impurity profiling will find the compound suitable where the vinyl and ethyl analogs may co-elute or fail to provide the alkyne-specific UV/Vis absorbance or MS/MS fragmentation signature.

Cold-Chain Procurement Planning for Thermally Sensitive Terminal Alkyne Building Blocks

The documented storage requirement of 2–8°C in sealed, dry conditions distinguishes 1-ethynylcyclopropane-1-sulfonamide from its room-temperature-stable saturated analog 1-ethylcyclopropane-1-sulfonamide . Procurement managers must factor in cold-chain shipping costs, customs clearance for temperature-controlled goods, and on-site refrigerated storage capacity. This scenario applies when building a laboratory inventory of cyclopropane sulfonamide building blocks: the ethynyl compound's cold-chain requirement is intrinsically linked to its alkyne functionality and cannot be circumvented by selecting the ethyl analog without compromising the synthetic objective.

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